(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate

Catalog No.
S13950266
CAS No.
M.F
C38H34F5NO14
M. Wt
823.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9...

Product Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate

Molecular Formula

C38H34F5NO14

Molecular Weight

823.7 g/mol

InChI

InChI=1S/C38H34F5NO14/c1-16(46)52-15-26-32(54-17(2)47)34(55-18(3)48)35(56-19(4)49)36(57-26)44(25(13-45)37(50)58-33-30(42)28(40)27(39)29(41)31(33)43)38(51)53-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32,34-36,45H,13-15H2,1-4H3/t25-,26+,32-,34-,35+,36+/m0/s1

InChI Key

DGFICTNJXFLZHA-JEJDGWSKSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C

The compound (2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate is a complex synthetic organic molecule notable for its unique structure. It incorporates a pentafluorophenyl group and a fluorenylmethoxycarbonyl moiety, which contribute to its lipophilicity and potential biological interactions. The presence of multiple fluorine atoms enhances its reactivity and may influence its pharmacological properties, making it a candidate for medicinal chemistry applications.

Typical of organic molecules with functional groups such as esters and amines. These reactions may include:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down in the presence of water to yield corresponding acids and alcohols.
  • Amide Formation: Reacting with amines to form amides.

The specific reactivity will depend on the conditions and reagents used in the reaction.

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit significant biological properties. The incorporation of fluorinated groups typically enhances the bioactivity of organic molecules. This compound may have applications in:

  • Antimicrobial Activity: Fluorinated compounds are known for their effectiveness against various pathogens.
  • Anticancer Activity: The structural features may allow interaction with biological targets involved in cancer progression.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This can be achieved through the reaction of fluorenone derivatives with appropriate reagents.
  • Introduction of Pentafluorophenyl Group: This is often done via electrophilic aromatic substitution or coupling reactions.
  • Construction of the Triacetoxy Group: This involves acetylation processes on hydroxyl groups present in the oxane ring.

Each step must be carefully controlled to ensure high yield and purity of the final product.

This compound has potential applications in several fields:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Biology: The ability to modify biological pathways makes it useful in research settings.
  • Material Science: Its fluorinated nature may lend itself to applications in creating advanced materials with desirable properties.

Interaction studies involving this compound could assess its binding affinity to various biological targets. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Nuclear Magnetic Resonance (NMR): To analyze conformational changes upon binding.
  • Molecular Docking Studies: To predict how the compound interacts at a molecular level with potential targets.

These studies would provide insights into its mechanism of action and therapeutic potential.

Similar compounds include:

  • (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
    • Features a methyl group instead of triacetoxy groups.
    • May exhibit different biological activities due to structural variations.
  • Fmoc-Glycine Pentafluorophenyl Ester
    • Contains a glycine moiety.
    • Used primarily in peptide synthesis.
  • (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
    • Incorporates a methoxy group instead of triacetoxy.
    • Its unique functionalization may lead to different pharmacological profiles.

Comparison Table

Compound NameKey FeaturesUnique Aspects
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoatePentafluorophenyl & fluorenyl groupsHigh potential for biological activity
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoateMethyl substitutionDifferent activity profile
Fmoc-Glycine Pentafluorophenyl EsterGlycine moietyUsed in peptide synthesis
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acidMethoxy substitutionDistinct pharmacological properties

The uniqueness of the original compound lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

1

Exact Mass

823.18994557 g/mol

Monoisotopic Mass

823.18994557 g/mol

Heavy Atom Count

58

Dates

Modify: 2024-08-10

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